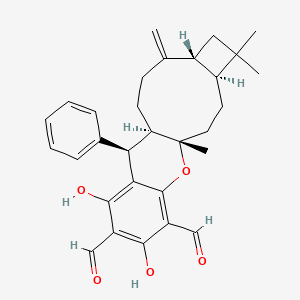
CreatineEthylEsterHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Creatine Ethyl Ester Hydrochloride (CEE) is a derivative of the nutritional supplement creatine, which is commonly used by athletes and bodybuilders . It is preferred by many athletes because it can be taken in smaller doses with similar effects . CEE can penetrate the cells that form muscle tissue more effectively than other types of creatine supplements, yielding superior muscle-building benefits .
Synthesis Analysis
CEE is synthesized from creatine, ethanol, and HCL . The synthesis process involves the reaction of carboxylic acid and alcohols, known as esterification . The ester is attached to creatine monohydrate to increase the amount of creatine absorbed .Chemical Reactions Analysis
CEE is designed to enhance the uptake of creatine, making the supplement more effective, with a considerably smaller dosage required . Creatine monohydrate is semi-lipopholic, meaning it inefficiently uses fat as a transport mechanism. The esterification of substances will increase their lipopholic abilities, thus esterified creatine will use fat more efficiently to permeate the cell wall and exert its effects upon cellular function .Physical And Chemical Properties Analysis
CEE is a hygroscopic powder with a white to yellowish color . It has a characteristic flavor and odor . The melting point is between 1600 C – 1620 C . The typical dosage of CEE is 3-6 grams per day .Mechanism of Action
In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This stored creatine helps your muscles produce more energy during high-intensity exercise . Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions .
Future Directions
While CEE is a popular supplement among athletes and bodybuilders, more research is needed to substantiate claims that it is a more bioavailable, effective, and safe source of creatine than creatine monohydrate . Future research should focus on validating that CEE is a bioavailable, effective, and safe source of creatine for dietary supplements .
properties
CAS RN |
15366-32-3 |
|---|---|
Product Name |
CreatineEthylEsterHydrochloride |
Molecular Formula |
C6H13N3O2.HCl |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;carbamothioyl-[(E)-(5-hydroxypyridin-2-yl)methylideneamino]azanide](/img/structure/B1175804.png)

